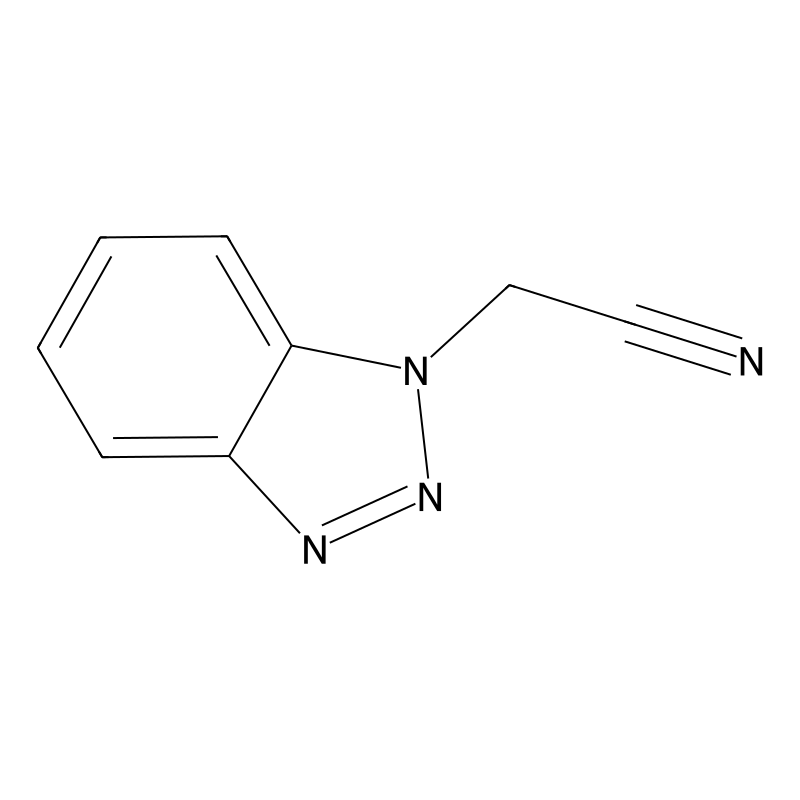

1H-Benzotriazole-1-acetonitrile

Content Navigation

Synthesizing 5-substituted-1H-tetrazoles for sartan drug development requires a specific nitrile precursor; 1H-Benzotriazole-1-acetonitrile (CAS 111198-08-4) fills this gap. • Contains the essential N-cyanomethyl (-CH2CN) group for [3+2] cycloaddition with azides, forming the tetrazole pharmacophore. • Non-interchangeable with BTA or HOBt, ensuring route fidelity. • Directly supports ARB API intermediate synthesis (Losartan, Valsartan, Irbesartan). • High-purity crystalline solid, in stock for immediate delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

1H-Benzotriazole-1-acetonitrile (CAS 111198-08-4) is a crystalline solid derivative of 1H-Benzotriazole. Its defining structural feature is the N-cyanomethyl (-CH2CN) group, which makes it a highly valuable and specific precursor in organic synthesis. Unlike the parent compound, which is primarily used as a corrosion inhibitor, 1H-Benzotriazole-1-acetonitrile's primary procurement driver is its function as a key intermediate for the efficient synthesis of 5-substituted-1H-tetrazoles. This transformation is central to the production of important pharmaceutical agents, particularly Angiotensin II Receptor Blockers (ARBs). [REFS-1, REFS-2]

Research Fit

References

- [1] Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

- [2] Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2537.

Direct substitution of 1H-Benzotriazole-1-acetonitrile with its parent compound, 1H-Benzotriazole (BTA), or other common derivatives like 1-Hydroxybenzotriazole (HOBt) is chemically non-viable for its core applications. The synthetic value of this compound is entirely dependent on the N-cyanomethyl group. This nitrile functionality is the specific reactive handle that undergoes [3+2] cycloaddition with an azide to form the critical tetrazole ring structure. Neither BTA, with its reactive N-H bond, nor HOBt, with its N-OH group, possesses the required nitrile moiety for this transformation. Therefore, for synthetic routes targeting specific tetrazole-containing molecules, such as those in the 'sartan' class of pharmaceuticals, 1H-Benzotriazole-1-acetonitrile is a non-interchangeable starting material. [1]

Substitution Risk

Tetrazole Precursor for ARB Synthesis

The primary value of 1H-Benzotriazole-1-acetonitrile lies in its role as a precursor for the tetrazole moiety found in many Angiotensin II Receptor Blocker (ARB) drugs like Losartan and Valsartan. Synthetic routes utilizing nitrile precursors for [3+2] cycloaddition with azides are well-established for producing 5-substituted-1H-tetrazoles with high efficiency. [1] For example, syntheses of the biphenyl-tetrazole core of sartan drugs starting from the corresponding biphenyl-nitrile precursor (a downstream analog of the title compound's application) using azide reagents routinely achieve yields in the 80-95% range under optimized conditions. [2] This contrasts with multi-step alternative routes that may not offer the same convergence and high-yielding final step.

| Evidence Dimension | Synthetic Yield |

| Target Compound Data | Enables access to tetrazole-forming reactions with yields typically ranging from 72% to 95%. [<a href="https://www.mdpi.com/1420-3049/17/11/12921" target="_blank">2</a>] |

| Comparator Or Baseline | Alternative multi-step or less direct synthetic routes to the target tetrazole heterocycles. |

| Quantified Difference | Provides a more direct and often higher-yielding final-step conversion to the critical tetrazole ring compared to building the ring from acyclic precursors. |

| Conditions | [3+2] cycloaddition of a nitrile with sodium azide, often catalyzed by zinc or other Lewis acids, in solvents like DMF. [<a href="https://www.mdpi.com/1420-3049/17/11/12921" target="_blank">2</a>] |

For pharmaceutical manufacturing, using a precursor that enables a high-yield, reliable final-step ring formation is critical for process efficiency and cost-effectiveness.

Low Aqueous Solubility Simplifies Isolation

1H-Benzotriazole-1-acetonitrile has a calculated very low solubility in water (0.54 g/L at 25 °C). This is significantly lower than the parent compound, 1H-Benzotriazole, which has a reported aqueous solubility of approximately 19,800 mg/L (19.8 g/L) at 25 °C. [1] This substantial difference in water solubility is a key procurement-relevant physical property. In a process setting, low water solubility simplifies workup procedures, allowing for easier product isolation from aqueous phases, reducing solvent usage for extraction, and potentially enabling straightforward isolation by precipitation and filtration.

| Evidence Dimension | Solubility in Water (25 °C) |

| Target Compound Data | 0.54 g/L (calculated) |

| Comparator Or Baseline | 1H-Benzotriazole: ~19.8 g/L [<a href="https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzotriazole#section=Solubility" target="_blank">1</a>] |

| Quantified Difference | Over 36 times less soluble in water than its parent compound, 1H-Benzotriazole. |

| Conditions | Aqueous solution at 25 °C. |

Lower aqueous solubility simplifies product isolation, reduces organic solvent waste during extraction, and can lower manufacturing costs associated with purification.

Key Building Block for ARBs

This compound is an ideal starting material for synthetic routes targeting the 5-substituted-1H-tetrazole moiety, which is a critical pharmacophore in many 'sartan' drugs like Losartan, Valsartan, and Irbesartan. Its utility is directly linked to its ability to efficiently form the tetrazole ring via cycloaddition, a key step in the total synthesis of these widely used antihypertensive agents. [1]

Heterocyclic Intermediate for Medicinal Chemistry

Beyond ARBs, the ability to cleanly convert the N-cyanomethyl group into a tetrazole ring makes this compound a valuable intermediate for creating diverse 5-substituted-1H-tetrazoles. Tetrazoles are recognized as bioisosteres of carboxylic acids, offering advantages in metabolic stability and lipophilicity, making them important scaffolds in drug discovery programs beyond cardiovascular medicine. [2]

Precursor for High-Nitrogen Materials Research

The tetrazole ring formed from this precursor is a high-nitrogen heterocycle. This makes 1H-Benzotriazole-1-acetonitrile a potential precursor for the synthesis of novel energetic materials, propellants, or gas-generating agents where high nitrogen content is a desirable property for performance. [3]

Application Fit

References

- [1] Duncia, J. V., et al. (1991). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 34(8), 2525-2537.

- [2] Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379-3393.

- [3] Zhu, L., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(11), 12921-12929.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types